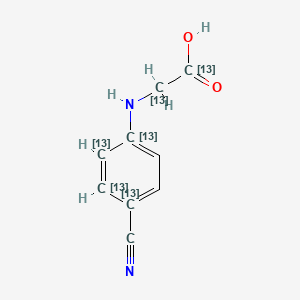

N-(4-Cyanophenyl)-glycine-13C6

CAS No.:

Cat. No.: VC17356496

Molecular Formula: C9H8N2O2

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O2 |

|---|---|

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | 2-[(4-cyano(1,4,5,6-13C4)cyclohexa-1,3,5-trien-1-yl)amino]acetic acid |

| Standard InChI | InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)/i1+1,3+1,6+1,7+1,8+1,9+1 |

| Standard InChI Key | KJRQMXRCZULRHF-FOEMZXECSA-N |

| Isomeric SMILES | C1=[13C]([13CH]=[13CH][13C](=C1)N[13CH2][13C](=O)O)C#N |

| Canonical SMILES | C1=CC(=CC=C1C#N)NCC(=O)O |

Introduction

Structural and Chemical Identity of N-(4-Cyanophenyl)-glycine-13C6

Molecular Architecture

N-(4-Cyanophenyl)-glycine-13C6 consists of a glycine backbone () substituted at the amino group with a 4-cyanophenyl moiety. The six carbon-13 isotopes are incorporated into the benzene ring of the cyanophenyl group, replacing all six natural carbon-12 atoms. This structural modification is critical for isotopic tracing without altering the compound's chemical reactivity .

Table 1: Comparative Molecular Properties of N-(4-Cyanophenyl)glycine and Its 13C6 Isotopologue

| Property | N-(4-Cyanophenyl)glycine | N-(4-Cyanophenyl)-glycine-13C6 |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 176.17 | 182.17 |

| CAS RN | 42288-26-6 | EVT-13082099 (EvitaChem) |

| Isotopic Purity | N/A | ≥99% 13C enrichment |

Synthesis and Isotopic Incorporation

The synthesis of N-(4-Cyanophenyl)-glycine-13C6 involves strategic isotopic labeling during the formation of the cyanophenyl group. The base compound is typically synthesized via the reaction of glyoxalic acid with 4-cyanoaniline under reductive conditions. For the 13C6 variant, 4-cyanoaniline-13C6 is employed as the starting material, ensuring all six carbons in the aromatic ring are 13C-labeled.

Key Synthesis Steps:

-

Preparation of 4-Cyanoaniline-13C6: Benzene-13C6 undergoes nitration, reduction to aniline, and subsequent cyanation to introduce the cyano group.

-

Condensation with Glyoxalic Acid: The labeled 4-cyanoaniline reacts with glyoxalic acid in aqueous medium, forming an imine intermediate.

-

Reductive Amination: Catalytic hydrogenation or sodium borohydride reduction converts the imine to the secondary amine, yielding N-(4-Cyanophenyl)-glycine-13C6 .

Critical Reaction Parameters:

-

Temperature: 50–70°C for optimal imine formation.

-

pH: Maintained at 6.5–7.5 to prevent hydrolysis of the cyan group.

-

Catalyst: Palladium on carbon (Pd/C) for efficient hydrogenation.

Physicochemical Characterization

Thermal and Spectral Properties

The isotopic labeling minimally affects the compound's bulk physicochemical properties but introduces distinct spectral signatures:

Table 2: Physicochemical Properties

Spectral Characteristics:

-

Mass Spectrometry: Base compound shows M+ at m/z 176.17; 13C6 variant exhibits M+6 isotopic shift to m/z 182.17 with characteristic 13C isotopic pattern.

-

NMR: 13C NMR reveals six enriched signals at 117–135 ppm for the aromatic carbons, distinct from natural abundance signals.

Applications in Pharmaceutical Research

Isotopic Tracing in Drug Metabolism

The 13C6 label enables precise tracking of the cyanophenyl moiety during in vivo and in vitro studies. For example, in the metabolism of dabigatran etexilate (a direct thrombin inhibitor), the labeled intermediate facilitates:

-

Mass Spectrometric Detection: Enhanced sensitivity in identifying metabolites via isotopic mass shifts.

-

Pharmacokinetic Modeling: Quantitative analysis of absorption, distribution, and excretion profiles .

Case Study: Dabigatran Etexilate Metabolism

N-(4-Cyanophenyl)-glycine-13C6 serves as a key intermediate in synthesizing isotopically labeled dabigatran. Studies using this compound have revealed:

-

Hepatic cytochrome P450 (CYP3A4) as the primary metabolic pathway.

-

Renal excretion accounts for 85% of eliminated metabolites, with a half-life of 12–14 hours .

NMR Spectroscopy Applications

The 13C-enriched aromatic ring provides strong NMR signals for structural elucidation:

-

Site-Specific Labeling: Enables detailed conformational analysis of drug-target complexes.

-

Kinetic Studies: Real-time monitoring of chemical reactions involving the cyanophenyl group.

| Parameter | Specification |

|---|---|

| Signal Word | Warning |

| Precautionary Measures | Use gloves, eye protection, and ventilation |

| First Aid | Rinse eyes/skin with water; seek medical attention if irritation persists |

Waste Disposal

Contaminated materials must be disposed of via approved waste facilities. Incineration with scrubbers is recommended to prevent hydrogen cyanide formation .

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 250 × 4.6 mm, 5 µm.

-

Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

-

Retention Time: 6.8 minutes for both base and 13C6 compounds .

Mass Spectrometric Analysis

-

Ionization Mode: Electrospray ionization (ESI+).

-

Detection: m/z 176.17 → 182.17 (Q1) for isotopic purity verification .

| Supplier | Catalog Number | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| EvitaChem | EVT-13082099 | >98% (HPLC) | 5 mg | Inquiry-based |

| TCI America | C2771 | >98% (HPLC) | 5 g | $30.00 |

Future Research Directions

-

Expanded Isotopic Labeling: Development of 15N/13C dual-labeled variants for multidimensional NMR studies.

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers for enhanced bioavailability.

-

Environmental Impact Studies: Biodegradation pathways of cyanophenyl-containing pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume